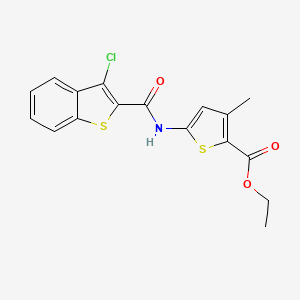

ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate: is a complex organic compound belonging to the thiophene and benzothiophene families These compounds are known for their diverse applications in medicinal chemistry, material science, and various industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the amide coupling reaction between 3-chloro-1-benzothiophene-2-carboxylic acid and 3-methylthiophene-2-carboxylic acid, followed by esterification. The reaction conditions often require the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques like microwave-assisted synthesis and ultrasound-assisted synthesis are also employed to improve reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and nucleophiles such as alkyl halides .

Addition: Electrophilic addition reactions may involve reagents like bromine and iron(III) chloride .

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted thiophenes and benzothiophenes.

Addition: Formation of halogenated derivatives and cyclic compounds.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in the development of pharmaceuticals, agrochemicals, and organic materials . In biological research, it is employed to study enzyme inhibition and receptor binding, contributing to the understanding of biological processes.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents . Its derivatives are being investigated for their ability to target specific pathogens and cancer cells.

Industry: In the industrial sector, ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate is used in the production of dyes, pigments, and electronic materials . Its unique properties make it suitable for applications in polymer chemistry and nanotechnology .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the benzothiophene and thiophene rings allows for hydrophobic interactions and electrostatic interactions with biological macromolecules. The specific pathways involved depend on the biological context, but common targets include kinases, proteases, and ion channels .

Comparison with Similar Compounds

Ethyl 5-(2-amino-1-benzothiophene-3-carboxylate)

Ethyl 5-(3-methyl-1-benzothiophene-2-amido)-3-thiophene-2-carboxylate

Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-2-thiophene-3-carboxylate

Uniqueness: Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate stands out due to its specific substitution pattern and molecular structure , which confer unique chemical and biological properties

Biological Activity

Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an ethyl ester group, a chlorine atom, and a methyl group on the benzothiophene ring. Its molecular formula is C14H12ClNO2S, with a molecular weight of approximately 287.77 g/mol. The specific arrangement of substituents is crucial for its biological activity.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors involved in key biochemical pathways. Thiophene derivatives are known to exhibit enzyme inhibition properties, affecting processes such as cell signaling and metabolic regulation.

Biochemical Pathways

The compound's activity may involve modulation of pathways related to inflammation, cancer progression, and microbial resistance. Its structural similarity to other biologically active molecules suggests potential for interaction with G-protein coupled receptors (GPCRs) and kinases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives. For instance, compounds similar to this compound have demonstrated significant activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to higher values depending on the specific substitution patterns .

Antitumor Activity

Research has indicated that certain benzothiophene derivatives exhibit antitumor properties. In animal models, compounds structurally related to this compound have shown effectiveness against Sarcoma-180, suggesting potential as chemotherapeutic agents .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated a series of halogenated benzothiophenes for their antimicrobial activity. The results indicated that specific substitutions significantly enhanced their efficacy against pathogens like Staphylococcus aureus and Candida albicans .

- Antitumor Screening : In a screening of various analogs against Sarcoma-180, several compounds demonstrated significant inhibitory effects on tumor growth. The structure-activity relationship analysis revealed that the presence of electron-withdrawing groups was beneficial for enhancing antitumor activity .

Comparative Analysis

The unique combination of substituents on this compound distinguishes it from similar compounds:

| Compound Name | Key Substituents | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate | Cl at 5-position | Moderate | Low |

| Ethyl 3-methylbenzo[b]thiophene-2-carboxylate | No Cl | Low | Moderate |

| This compound | Cl & methyl | High | High |

Properties

IUPAC Name |

ethyl 5-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S2/c1-3-22-17(21)14-9(2)8-12(24-14)19-16(20)15-13(18)10-6-4-5-7-11(10)23-15/h4-8H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOQFAHNDULWDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.